3-Nitropyrrolidine
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Overview
Description
3-Nitropyrrolidine is a heterocyclic organic compound characterized by a five-membered ring containing nitrogen and a nitro group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Nitropyrrolidine can be synthesized via dipolar cycloaddition reactions using unstabilized azomethine ylides and nitro alkenes. This process is typically conducted in a flow microreactor, which allows for precise control over reaction conditions such as temperature and pressure . The reaction involves the generation of azomethine ylides, which then undergo cycloaddition with nitro alkenes to form 3-nitropyrrolidines .
Industrial Production Methods: In industrial settings, the synthesis of this compound often employs modular flow reactors. These reactors facilitate the continuous production of the compound, ensuring high yields and purity. The use of immobilized scavengers and solid-supported reagents further enhances the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 3-Nitropyrrolidine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using hydrogenation reactions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions:
Hydrogenation: Typically conducted using hydrogen gas and a palladium on charcoal catalyst.
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydride.
Major Products:
3-Aminopyrrolidine: Formed through the reduction of the nitro group.
Substituted Pyrrolidines: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
3-Nitropyrrolidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-nitropyrrolidine involves its interaction with biological targets through its nitro and pyrrolidine moieties. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects . The pyrrolidine ring can also interact with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
3-Nitropyrrolizine: Similar in structure but contains an additional fused ring.
3-Nitropyrrole: Contains a five-membered ring with a nitro group but lacks the saturated nature of pyrrolidine.
Uniqueness: 3-Nitropyrrolidine is unique due to its combination of a nitro group and a saturated pyrrolidine ring, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
3-nitropyrrolidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O2/c7-6(8)4-1-2-5-3-4/h4-5H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQHIXMCEMROCGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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